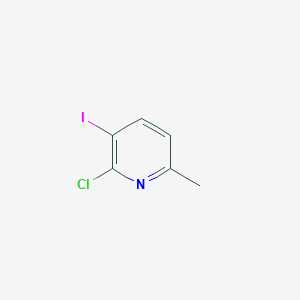2-Chloro-3-iodo-6-methylpyridine
CAS No.:
Cat. No.: VC18020634
Molecular Formula: C6H5ClIN
Molecular Weight: 253.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5ClIN |
|---|---|
| Molecular Weight | 253.47 g/mol |
| IUPAC Name | 2-chloro-3-iodo-6-methylpyridine |
| Standard InChI | InChI=1S/C6H5ClIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 |
| Standard InChI Key | HXVFMLXZTVMZFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(C=C1)I)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-3-iodo-6-methylpyridine (IUPAC name: 2-chloro-3-iodo-6-methylpyridine) features a pyridine ring with three substituents:
-
Chlorine at position 2 (ortho to the nitrogen),
-
Iodine at position 3 (meta to the nitrogen),
-
Methyl group at position 6 (para to the nitrogen).
The spatial arrangement of these groups creates a sterically hindered environment, influencing reactivity in substitution and coupling reactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₆H₅ClIN |
| Molecular weight | 253.47 g/mol |
| CAS Registry Number | Not yet assigned |
Note: The CAS number for the 5-methyl isomer (2-chloro-3-iodo-5-methylpyridine) is 59782-91-1 .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of halogenated pyridines typically follows the Sandmeyer reaction, as demonstrated for the 5-methyl analog . Adapting this methodology for the 6-methyl isomer involves:
Starting Material Preparation
-
Amination: Begin with 3-amino-2-chloro-6-methylpyridine, though its synthesis requires tailored routes due to the methyl group’s position.
-
Diazotization: Treat the amine with hydrochloric acid and sodium nitrite at -15°C to form a diazonium salt.
-
Iodination: Introduce potassium iodide to replace the diazo group with iodine, maintaining temperatures below -5°C to prevent side reactions.
Key Considerations
-
Temperature Control: Low temperatures (-15°C to -5°C) minimize decomposition of the diazonium intermediate.
-
Solvent System: Aqueous hydrochloric acid facilitates diazotization, while polar aprotic solvents (e.g., DMSO) may enhance iodination efficiency.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like dehalogenated species or regioisomers .
Industrial-Scale Production
Industrial synthesis likely employs continuous flow reactors to optimize heat transfer and reaction uniformity. Catalysts such as copper(I) iodide may accelerate iodination, though specific protocols for the 6-methyl isomer remain unreported.
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Halogenated pyridines generally exhibit moderate thermal stability, with decomposition observed above 200°C.
-
Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic methyl group.
-
Reactivity:
Spectroscopic Characterization
-
NMR Spectroscopy:
-
¹H NMR: Methyl protons (δ ~2.5 ppm), aromatic protons (δ 7.0–8.5 ppm).
-
¹³C NMR: Methyl carbon (δ ~20 ppm), pyridine carbons (δ 120–150 ppm).
-
-
FT-IR: C-Cl stretch (~750 cm⁻¹), C-I stretch (~500 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹).
Chemical Reactivity and Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
-
Anticancer Agents: Iodine’s presence enables radiolabeling for targeted therapies.
-
CYP450 Inhibitors: Chlorine and iodine substituents enhance binding to cytochrome P450 enzymes, modulating drug metabolism .
Agrochemical Development
-
Herbicides: Halogenated pyridines disrupt plant enzymatic pathways, offering herbicidal activity.
-
Insecticides: Structural analogs interfere with insect nervous systems via acetylcholinesterase inhibition.
Materials Science
-
Liquid Crystals: The planar pyridine core and halogen substituents promote mesophase formation.
-
Coordination Complexes: Iodine participates in metal-ligand interactions, useful in catalytic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume